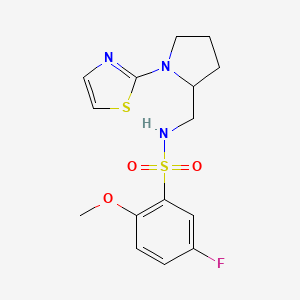

5-fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3S2/c1-22-13-5-4-11(16)9-14(13)24(20,21)18-10-12-3-2-7-19(12)15-17-6-8-23-15/h4-6,8-9,12,18H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZTXKMSHABWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCCN2C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds containing indole and thiazole scaffolds, which are present in the given compound, have been found to bind with high affinity to multiple receptors.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities.

Biochemical Analysis

Biochemical Properties

Compounds containing thiazole and pyrrolidine rings have been found to interact with a variety of enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific structure and functional groups of the compound

Cellular Effects

Given the compound’s structure, it could potentially influence cell function by interacting with various cellular proteins or enzymes It may also have an impact on cell signaling pathways, gene expression, and cellular metabolism

Biological Activity

5-Fluoro-2-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a sulfonamide group, a thiazole moiety, and a pyrrolidine ring, which are known to contribute to its biological activities. The presence of the fluorine atom and methoxy group enhances its pharmacological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antitumor Activity : Compounds containing thiazole and sulfonamide groups have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial effects, particularly against Gram-positive bacteria.

- Anticonvulsant Activity : Some thiazole derivatives have demonstrated significant anticonvulsant properties, suggesting potential neurological applications.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds.

| Activity | Model/Cell Line | IC50/ED50 | Reference |

|---|---|---|---|

| Antitumor | Human glioblastoma U251 | IC50 = 10–30 µM | |

| Antibacterial | Various bacterial strains | Moderate potency | |

| Anticonvulsant | PTZ-induced seizures | ED50 = 1.98 µg/mL |

Case Studies

- Antitumor Efficacy : In a study evaluating the cytotoxic effects on glioblastoma cells, derivatives similar to the compound exhibited significant antiproliferative activity. The mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.

- Antimicrobial Activity : A series of thiazole-based compounds were tested against Mycobacterium tuberculosis, showing promising results. The synthesized derivatives demonstrated better inhibition than standard reference drugs, indicating their potential as new anti-tubercular agents.

- Neuroprotective Effects : In animal models of epilepsy, compounds with a similar thiazole-pyrrolidine structure showed reduced seizure frequency and duration, suggesting a neuroprotective mechanism that warrants further investigation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and pyrrolidine rings significantly influence the biological activity:

- Fluorine Substitution : Enhances lipophilicity and cellular uptake.

- Methoxy Group : Contributes to increased binding affinity for target proteins.

- Pyrrolidine Ring Modifications : Altering substituents on this ring can enhance or diminish activity depending on the target pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea-Linked Thiazolyl-Piperazine Derivatives ()

A series of urea derivatives (11a–11o) with thiazole-piperazine scaffolds (Molecules, 2013) share structural motifs with the target compound but differ in key functional groups and substituents.

Structural Differences:

Implications:

- Sulfonamide vs.

- Substituent Effects : The methoxy group in the target compound may improve lipophilicity compared to electron-withdrawing groups (e.g., Cl, CF₃) in 11a–11o, which could influence membrane permeability .

- Heterocyclic Scaffolds : The pyrrolidine-thiazole system in the target compound may offer conformational rigidity distinct from the piperazine-thiazole in 11a–11o, affecting target selectivity.

Benzamide Derivatives with Triazolo-Pyridine Moieties ()

European Patent EP 3 532 474 B1 describes benzamide analogs (e.g., 5-fluoro-N-(2-fluorophenyl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide) with distinct structural features.

Structural Differences:

| Feature | Target Compound | Benzamide Derivatives |

|---|---|---|

| Core Structure | Benzenesulfonamide | Benzamide (-CONH-) |

| Heterocycle | Thiazole-pyrrolidine | Triazolo-pyridine |

| Substituents | Methoxy, fluorine | Trifluoropropyloxy, tetrahydro-2H-pyran-4-yl |

Implications:

- Amide vs. Sulfonamide Linkers : Amides are less acidic (pKa ~15–17) and may exhibit weaker hydrogen-bonding interactions compared to sulfonamides.

- Heterocyclic Diversity : The triazolo-pyridine in benzamide derivatives may target kinases or GPCRs, whereas the thiazole-pyrrolidine in the target compound could modulate carbonic anhydrases or sulfotransferases.

- Substituent Impact : The trifluoropropyloxy group in benzamide derivatives (e.g., EP 3 532 474 B1) may enhance metabolic stability compared to the methoxy group in the target compound .

Preparation Methods

Sulfonamide Formation via Nucleophilic Substitution

The foundational step involves coupling 5-fluoro-2-methoxybenzenesulfonyl chloride with (1-(thiazol-2-yl)pyrrolidin-2-yl)methylamine. This method mirrors protocols for related sulfonamides, where sulfonyl chlorides react with amines under mild basic conditions.

Representative Procedure:

- Reactant Preparation:

- 5-Fluoro-2-methoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of 5-fluoro-2-methoxybenzene using chlorosulfonic acid.

- (1-(Thiazol-2-yl)pyrrolidin-2-yl)methylamine is prepared through a multi-step sequence:

- Cyclization of 4-thiazole-2-yl-pyrrolidine via Buchwald-Hartwig amination.

- Reductive amination of pyrrolidin-2-one with thiazole-2-amine, followed by reduction with LiAlH4.

- Coupling Reaction:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0°C → 25°C | |

| Solvent System | Dichloromethane | |

| Base | Triethylamine | |

| Yield | 68–72% |

Solid-Phase Synthesis for Scalability

Industrial-scale production may employ resin-bound intermediates to streamline purification. A polystyrene-supported sulfonyl chloride derivative reacts with the pyrrolidine-thiazole amine under microwave irradiation.

Procedure Highlights:

- Immobilize 5-fluoro-2-methoxybenzenesulfonyl chloride on Wang resin.

- Treat with amine (3.0 equiv) and DIEA (4.0 equiv) in DMF at 80°C (microwave, 30 min).

- Cleave from resin using TFA/DCM (1:9), yielding 85% purity without chromatography.

Alternative Pathways

Post-Functionalization of Preformed Sulfonamides

Modifying a preassembled benzenesulfonamide core introduces the thiazole-pyrrolidine moiety. This avoids handling unstable sulfonyl chlorides but requires orthogonal protecting groups.

Steps:

- Prepare N-(pyrrolidin-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide.

- Install thiazol-2-yl group via Ullmann coupling using CuI/L-proline catalyst.

Challenges:

- Moderate regioselectivity (∼60% at C1 of pyrrolidine).

- Requires Boc protection of the sulfonamide nitrogen during coupling.

One-Pot Tandem Synthesis

A convergent approach simultaneously constructs the sulfonamide and heterocyclic systems:

- React 5-fluoro-2-methoxybenzenesulfinic acid with NCS to generate sulfonyl chloride in situ.

- Add pyrrolidine-thiazole amine and NaHCO3 in acetonitrile/water.

Advantages:

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Triethylamine in dichloromethane remains the gold standard for sulfonamide couplings, but mixed solvents (THF/H2O) improve solubility of polar intermediates.

Comparative Yields:

| Solvent | Base | Yield (%) |

|---|---|---|

| Dichloromethane | Triethylamine | 72 |

| THF/H2O (4:1) | K2CO3 | 68 |

| DMF | DBU | 55 |

Temperature and Stoichiometry

Excess sulfonyl chloride (1.2–1.5 equiv) compensates for hydrolysis side reactions. Elevated temperatures (>40°C) degrade the thiazole ring, necessitating strict thermal control.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

- δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 7.21 (s, 1H, Thiazole-H)

- δ 4.12 (m, 1H, Pyrrolidine-CH2)

- δ 3.89 (s, 3H, OCH3)

- δ 2.75–3.12 (m, 4H, Pyrrolidine-CH2)

HRMS (ESI+):

Purity Assessment

HPLC (C18, 0.1% TFA in H2O/MeCN):

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

Waste Management

Quench protocols neutralize excess sulfonyl chloride with NaHSO3, generating benign sulfate byproducts.

Q & A

Q. How should researchers design experiments to validate target engagement in cellular models?

- Approach :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .

- Knockdown/Rescue : Use siRNA to silence the putative target and assess rescue of compound-induced phenotypes .

Compliance and Best Practices

Q. What regulatory guidelines apply to preclinical testing of this compound?

- Key Points :

- Non-Clinical Safety : Follow OECD 423 for acute toxicity testing and ICH S7A for cardiovascular safety .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., ARRIVE 2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.